N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-3-phenylprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-17-13-14-26-16-21(25-22(26)15-17)19-8-10-20(11-9-19)24-23(27)12-7-18-5-3-2-4-6-18/h2-16H,1H3,(H,24,27)/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQXHFYTCYSWNI-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C=CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common synthetic route starts with the preparation of the imidazo[1,2-a]pyridine core, which can be achieved through the condensation of 2-aminopyridine with α-bromoketones under mild conditions. The resulting imidazo[1,2-a]pyridine is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction. Finally, the cinnamamide moiety is introduced via an amide bond formation reaction using cinnamic acid and appropriate coupling reagents .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for efficient heat and mass transfer, and employing automated systems for precise control of reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imidazole ring or the cinnamamide moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or imidazo[1,2-a]pyridine rings are replaced by other substituents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups attached to the phenyl or imidazo[1,2-a]pyridine rings .
Scientific Research Applications
N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes
Mechanism of Action
The mechanism of action of N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s uniqueness lies in its cinnamamide substituent, distinguishing it from structurally related imidazo[1,2-a]pyridine derivatives. Below is a comparative analysis with key analogs:
Key Observations:
Substituent Position and Activity: The para-phenyl substitution in the target compound (vs. meta in ChemBridge-7883485 ) may optimize steric compatibility with target binding pockets. Cinnamamide vs.
Halogenation Effects :
- Chlorine substitution (e.g., ) often improves metabolic stability and lipophilicity but may reduce solubility. The target compound’s lack of halogens suggests a balance between solubility and target engagement.
Chalcone Hybrids :
- Chalcone-imidazo[1,2-a]pyridine conjugates () exhibit antikinetoplastid activity, implying that the target’s cinnamamide group could similarly interact with parasitic enzymes via Michael addition or redox modulation.
Pharmacological Implications
While direct data for the target compound is absent, insights from analogs suggest:
- Kinase Inhibition : Imidazo[1,2-a]pyridines with planar substituents (e.g., ) inhibit CLK kinases; the cinnamamide’s conjugation may enhance ATP-binding pocket interactions.
- Antimicrobial Potential: Chalcone hybrids () show antiparasitic activity, suggesting the target’s cinnamamide could disrupt microbial membrane integrity or redox balance.
- ADME Profile : The 7-methyl group likely reduces CYP-mediated metabolism, while the cinnamamide’s hydrophobicity may affect bioavailability (cf. ).
Biological Activity
N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide is a compound of significant interest due to its potential biological activities, particularly in the context of antioxidant properties and cellular protection mechanisms. This article reviews the biological activity of this compound, supported by data tables and research findings from various studies.
- Chemical Name : this compound
- Molecular Formula : C16H15N3O
- Molecular Weight : 265.315 g/mol
The compound is structurally related to N-phenyl cinnamamide derivatives, which have been shown to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway. This activation is crucial for cellular defense against oxidative stress, as Nrf2 regulates the expression of antioxidant proteins that protect against cellular damage caused by reactive oxygen species (ROS) .
Key Findings from Research Studies
-
Antioxidant Activity :
- A study demonstrated that derivatives similar to this compound can significantly induce the synthesis of glutathione, a critical antioxidant in cells. This was confirmed through luciferase reporter assays in HepG2 cells, where the compound showed increased luciferase activity indicative of Nrf2 pathway activation .
- Cytoprotective Effects :
-
Gene Expression Modulation :
- Treatment with these compounds led to upregulation of mRNA and protein levels for several Nrf2/ARE target genes such as NAD(P)H quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC), which are pivotal in cellular antioxidant defense mechanisms .
Case Studies and Experimental Data
| Study | Compound | Key Findings |
|---|---|---|
| Study 1 | This compound | Induced GCLC expression; enhanced glutathione levels; reduced ROS in HepG2 cells. |
| Study 2 | Similar derivatives | Activated Nrf2 pathway; upregulated antioxidant genes; showed cytoprotective effects against oxidative stress. |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing imidazo[1,2-a]pyridine derivatives like N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)cinnamamide?
- Methodological Answer : Imidazo[1,2-a]pyridine cores are typically synthesized via cyclization reactions between 2-aminopyridines and α-haloketones or alkynes. For example, sulfilimine precursors (e.g., 1,1-dimethyl-N-(pyridin-2-yl)-λ⁴-sulfanimine) can react with ethynylbenzene derivatives in anhydrous toluene under reflux to form fused imidazo[1,2-a]pyridines. Key steps include optimizing temperature (80–110°C), reaction time (6–24 hours), and catalyst selection (e.g., gold carbene catalysts for cyclization). Post-synthetic modifications, such as cinnamamide coupling, require palladium-mediated cross-coupling or amidation .
Q. Which analytical techniques are critical for characterizing imidazo[1,2-a]pyridine-based compounds?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry and substituent positions via characteristic shifts (e.g., imidazo[1,2-a]pyridine protons at δ 7.5–9.0 ppm) .
- LC-MS : Verify molecular ion peaks and purity (>95%) .
- FT-IR : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- TLC : Monitor reaction progress using silica gel plates and UV visualization .
Q. What are the primary biological targets of imidazo[1,2-a]pyridine derivatives?
- Methodological Answer : These compounds often target enzymes (e.g., COX-2, acetylcholinesterase) or receptors (e.g., P2X3 purinergic receptors). Initial screening involves:
- In vitro assays : Measure IC₅₀ values using enzyme inhibition kits (e.g., fluorescence-based COX-2 assays) .
- Selectivity profiling : Compare activity against related isoforms (e.g., P2X2/3 vs. P2X3 receptors) using calcium flux assays .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of imidazo[1,2-a]pyridine derivatives for enhanced potency?
- Methodological Answer :
- Substituent analysis : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to improve enzyme binding (e.g., COX-2 inhibition increases with para-substituted sulfonamides) .
- Scaffold hopping : Replace cinnamamide with acetamide or sulfonamide moieties to modulate solubility and bioavailability .
- Molecular docking : Use software like AutoDock Vina to predict binding poses with target proteins (e.g., acetylcholinesterase active site) .
Q. How should researchers address contradictions in potency data across studies (e.g., divergent IC₅₀ values)?
- Methodological Answer :
- Standardize assays : Ensure consistent buffer pH, ATP concentrations, and cell lines (e.g., HEK293 for P2X receptor studies) .
- Control for off-target effects : Use selective inhibitors (e.g., A-317491 for P2X3) to confirm target specificity .
- Validate with orthogonal methods : Correlate enzyme inhibition (IC₅₀) with cellular efficacy (EC₅₀) using functional assays (e.g., cAMP accumulation for GPCR targets) .
Q. What strategies improve metabolic stability of imidazo[1,2-a]pyridine derivatives in preclinical studies?
- Methodological Answer :
- Prodrug design : Mask polar groups (e.g., -OH) with ester linkages to enhance permeability .
- Isotope labeling : Use ¹⁴C or ³H isotopes for tracking metabolic pathways via mass spectrometry .
- Microsomal stability assays : Incubate compounds with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
